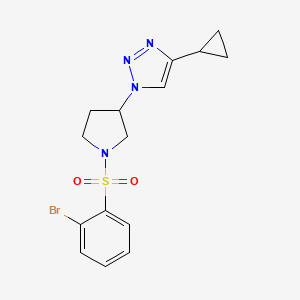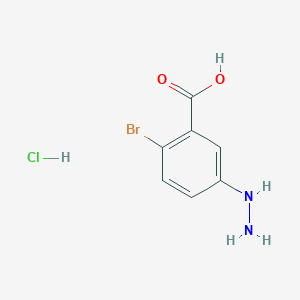![molecular formula C22H18N2O5S B2902637 (Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 868675-52-9](/img/no-structure.png)
(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-hydroxycoumarins and β-nitroalkenes, leading to 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives . The transformation occurs via the in situ formation of a Michael adduct, followed by the alkoxide ion-mediated rearrangement of the intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of this specific compound are not available in the literature .Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves the condensation of 5,7-dimethyl-2-aminobenzo[d]thiazole with 4-oxo-4H-chromene-3-carboxaldehyde followed by acetylation of the resulting imine with methyl acetate.", "Starting Materials": [ "5,7-dimethyl-2-aminobenzo[d]thiazole", "4-oxo-4H-chromene-3-carboxaldehyde", "methyl acetate", "sodium methoxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 5,7-dimethyl-2-aminobenzo[d]thiazole (1.0 equiv) and 4-oxo-4H-chromene-3-carboxaldehyde (1.0 equiv) in ethanol and add a catalytic amount of acetic acid. Heat the mixture at reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium methoxide (1.2 equiv) in methanol. Stir the mixture at room temperature for 1 hour.", "Step 3: Add methyl acetate (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 4: Quench the reaction by adding water and extract the product with ethyl acetate. Purify the product by column chromatography to obtain (Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate as a yellow solid." ] } | |
Número CAS |
868675-52-9 |
Fórmula molecular |
C22H18N2O5S |
Peso molecular |
422.46 |
Nombre IUPAC |
methyl 2-[5,7-dimethyl-2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
InChI |
InChI=1S/C22H18N2O5S/c1-12-8-13(2)20-16(9-12)24(10-18(25)28-3)22(30-20)23-21(27)15-11-29-17-7-5-4-6-14(17)19(15)26/h4-9,11H,10H2,1-3H3 |
Clave InChI |
PSCKNLHCMDECFE-FCQUAONHSA-N |
SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=COC4=CC=CC=C4C3=O)S2)CC(=O)OC)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2902555.png)



![Methyl 5,5,7,7-tetramethyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2902566.png)



![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,6-difluorobenzamide](/img/structure/B2902572.png)



